2-Maleimidoacetaldehyde 2-Maleimidoacetaldehyde
Brand Name: Vulcanchem
CAS No.: 188985-04-8
VCID: VC7954913
InChI: InChI=1S/C6H5NO3/c8-4-3-7-5(9)1-2-6(7)10/h1-2,4H,3H2
SMILES: C1=CC(=O)N(C1=O)CC=O
Molecular Formula: C6H5NO3
Molecular Weight: 139.11 g/mol

2-Maleimidoacetaldehyde

CAS No.: 188985-04-8

Cat. No.: VC7954913

Molecular Formula: C6H5NO3

Molecular Weight: 139.11 g/mol

* For research use only. Not for human or veterinary use.

2-Maleimidoacetaldehyde - 188985-04-8

Specification

CAS No. 188985-04-8
Molecular Formula C6H5NO3
Molecular Weight 139.11 g/mol
IUPAC Name 2-(2,5-dioxopyrrol-1-yl)acetaldehyde
Standard InChI InChI=1S/C6H5NO3/c8-4-3-7-5(9)1-2-6(7)10/h1-2,4H,3H2
Standard InChI Key WWORFLNFWXZCBF-UHFFFAOYSA-N
SMILES C1=CC(=O)N(C1=O)CC=O
Canonical SMILES C1=CC(=O)N(C1=O)CC=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Maleimidoacetaldehyde (C₆H₅NO₃) combines a maleimide ring (C₄H₂NO₂) with an acetaldehyde substituent (CH₃CHO) at the 2-position. The maleimide group consists of a five-membered dienone ring with two ketone groups at the 1- and 4-positions, while the aldehyde provides a reactive electrophilic site for nucleophilic additions.

Theoretical Properties (Predicted):

  • Molecular weight: 155.11 g/mol (analogous to 2-maleimido acetic acid )

  • Boiling point: ~376.7±25.0 °C (extrapolated from maleimide derivatives )

  • Density: 1.578±0.06 g/cm³

  • pKa (aldehyde): ~3.3 (similar to α,β-unsaturated aldehydes )

Spectral Characteristics

While experimental NMR/IR data for 2-maleimidoacetaldehyde remain unpublished, comparisons to structurally related compounds suggest:

  • ¹H NMR: δ 9.8–10.1 ppm (aldehyde proton), δ 6.8–7.1 ppm (maleimide vinyl protons)

  • IR: Strong absorbance at ~1700 cm⁻¹ (C=O stretching, maleimide), ~2800 cm⁻¹ (aldehyde C-H stretch)

Synthesis and Derivatization Pathways

Primary Synthesis Routes

The compound is likely synthesized via:

  • Maleic Anhydride Amination: Reaction of maleic anhydride with aminoacetaldehyde derivatives under anhydrous conditions.

  • Aldehyde Introduction: Post-functionalization of pre-formed maleimides using aldehyde-containing linkers (e.g., Wittig reactions) .

Key Challenges:

  • Stability of the aldehyde group under maleimide ring-closing conditions.

  • Prevention of undesired Michael additions during synthesis .

Functionalization Strategies

The bifunctional nature enables two orthogonal reactivity modes:

Reaction TypeSiteExample Application
Michael AdditionMaleimide double bondThiol conjugation (e.g., cysteine residues)
Schiff Base FormationAldehyde groupAmine coupling (e.g., protein N-termini)

Applications in Bioconjugation

Protein Modification

Recent studies demonstrate that maleimide-aldehyde hybrids enable dual functionalization of biomolecules:

  • N-Terminal Labeling: Copper(II)-mediated [3+2] cycloaddition with 2-pyridinecarboxaldehyde facilitates selective N-terminal modification of proteins (89–94% yield, pH 6, 37°C) .

  • Antibody-Drug Conjugates (ADCs): Trastuzumab modified with MMAE (cytotoxin) and Cy5 (fluorophore) retained >90% HER2 binding affinity in vitro .

Case Study:
MMAE-Cy5-trastuzumab conjugate:

  • Cytotoxicity: IC₅₀ = 2.1 nM (HER2+ SK-BR-3 cells)

  • Tumor Imaging: 4.7-fold higher fluorescence vs. controls in murine xenografts

Crosslinking Applications

The compound’s dual reactivity enables ternary protein complex formation:

  • Maleimide-thiol coupling (k = 1.2×10³ M⁻¹s⁻¹)

  • Aldehyde-amine crosslinking (t₁/₂ = 45 min at pH 7.4)

Role in Asymmetric Synthesis

Organocatalytic Michael Additions

Primary amine-salicylamide catalysts (e.g., 15) induce high enantioselectivity in maleimide-aldehyde reactions:

EntryCatalystSolventYield (%)ee (%)
115Toluene9894 (R)
215CH₂Cl₂9674 (R)
319Toluene9887 (S)

Data adapted from α,α-disubstituted aldehyde additions to N-phenylmaleimide

Computational Insights

DFT calculations reveal:

  • TS-1R (R-product pathway): ΔG‡ = 15.2 kcal/mol (favored via H-bonding with catalyst NH)

  • TS-1S (S-product pathway): ΔG‡ = 18.7 kcal/mol (steric hindrance from salicylamide group)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator